molecular formula C13H16I2N2O B12475528 2-amino-N-cyclohexyl-3,5-diiodobenzamide

2-amino-N-cyclohexyl-3,5-diiodobenzamide

Cat. No.: B12475528
M. Wt: 470.09 g/mol
InChI Key: IEDQAZQUTPCXSN-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-3,5-diiodobenzamide is an organic compound with the molecular formula C13H16I2N2O This compound is characterized by the presence of two iodine atoms attached to a benzamide core, along with an amino group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-3,5-diiodobenzamide typically involves the iodination of a benzamide precursor. One common method involves the reaction of 3,5-diiodoaniline with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-3,5-diiodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzamide core.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-amino-N-cyclohexyl-3,5-diiodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3,5-diiodobenzamide: Similar structure but lacks the cyclohexyl group.

    2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide: Contains bromine atoms instead of iodine and an additional methyl group.

Uniqueness

2-amino-N-cyclohexyl-3,5-diiodobenzamide is unique due to the presence of both iodine atoms and a cyclohexyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16I2N2O

Molecular Weight

470.09 g/mol

IUPAC Name

2-amino-N-cyclohexyl-3,5-diiodobenzamide

InChI

InChI=1S/C13H16I2N2O/c14-8-6-10(12(16)11(15)7-8)13(18)17-9-4-2-1-3-5-9/h6-7,9H,1-5,16H2,(H,17,18)

InChI Key

IEDQAZQUTPCXSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C(=CC(=C2)I)I)N

Origin of Product

United States

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